![molecular formula C10H10BrNOS B1268138 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one CAS No. 309294-12-0](/img/structure/B1268138.png)
2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one involves strategic chemical reactions that allow for the introduction of the bromophenyl group into the thiazolidinone framework. A documented synthesis approach for a related compound, 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, highlights the compound's crystallization in the orthorhombic system, demonstrating the precise structural architecture achievable through synthetic chemistry (Iyengar et al., 2005).
Molecular Structure Analysis
The molecular structure of synthesized thiazolidin-4-ones is critical for understanding their chemical behavior and potential interactions. The orthorhombic crystallization and specific cell parameters, as found in similar compounds, suggest a robust molecular structure that could influence its chemical reactivity and interaction with biological targets. The intermolecular hydrogen bond of type C-H…Br is a notable feature, indicating potential sites for chemical reactivity and biological interaction (Iyengar et al., 2005).
Scientific Research Applications
Synthesis and Crystal Structure Analysis
- The compound 2-(4-bromophenyl)-2-methyl-1,3-thiazolidin-4-one has been synthesized and its crystal structure analyzed. It crystallizes in the orthorhombic system and exhibits intermolecular hydrogen bonds (Iyengar et al., 2005).
Molecular Structure and Vibrational Spectra Study
- Detailed studies using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were performed on this compound and its selenium analogue. The study provided insights into molecular parameters like bond lengths, angles, and vibrational spectra (Kavitha et al., 2018).
Antimicrobial Evaluation
- Derivatives of 4-thiazolidinone, which include this compound, were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. Some derivatives showed significant biological activity (Deep et al., 2014).
Anticancer and Antioxidant Activities
- Novel 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones demonstrated high antioxidant and anticancer activities. These derivatives have been prepared using ketene N,S-acetal salts (Saied et al., 2019).
Biological Efficacy of Thiazole Derivatives
- 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives were synthesized and evaluated for their biological efficacy (Rodrigues & Bhalekar, 2015).
Antiproliferative and Tumor Inhibitory Studies
- A study on 4-thiazolidinone derivatives including 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one indicated significant antiproliferative activity in vitro and in vivo. The compound showed considerable cytotoxicity against leukemic cell lines and tumor regression in mouse models (Kumar et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound exerts its effects by binding to its target proteins, thereby interfering with their normal function .
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes, including signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the presence of other substances in the body .
Result of Action
Similar compounds have been shown to exert a range of biological effects, including anti-inflammatory, analgesic, and antifungal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .
Safety and Hazards
Future Directions
The future directions of research on similar compounds have been suggested. For instance, the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on rainbow trout alevins, Oncorhynchus mykiss, were investigated .
properties
IUPAC Name |
2-(4-bromophenyl)-2-methyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c1-10(12-9(13)6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXKCDXCZMIUBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)CS1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336746 |
Source
|
Record name | 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
309294-12-0 |
Source
|
Record name | 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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